Cas no 2172450-67-6 (2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-1H-pyrazol-1-yl}acetic acid)

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-1H-pyrazol-1-yl}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a pyrazole ring and a dimethylbutanamido linker, providing steric control and stability during solid-phase peptide assembly. The Fmoc group ensures orthogonal protection compatibility with standard peptide coupling strategies, while the acetic acid moiety facilitates further functionalization. This compound is particularly useful for introducing constrained heterocyclic motifs into peptide backbones, enhancing conformational rigidity and potential bioactivity. Its optimized design minimizes side reactions, improving synthetic yields in complex peptide sequences. The product is supplied in high purity, suitable for demanding research applications in medicinal chemistry and bioconjugation.
2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-1H-pyrazol-1-yl}acetic acid structure
2172450-67-6 structure
商品名:2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-1H-pyrazol-1-yl}acetic acid
CAS番号:2172450-67-6
MF:C26H28N4O5
メガワット:476.524326324463
CID:6246418
PubChem ID:165572875

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-1H-pyrazol-1-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-1H-pyrazol-1-yl}acetic acid
    • EN300-1561118
    • 2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-1H-pyrazol-1-yl}acetic acid
    • 2172450-67-6
    • インチ: 1S/C26H28N4O5/c1-26(2,11-23(31)29-17-12-28-30(13-17)14-24(32)33)16-27-25(34)35-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,12-13,22H,11,14-16H2,1-2H3,(H,27,34)(H,29,31)(H,32,33)
    • InChIKey: PEJSHGMWIFLXBF-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(C)(C)CC(NC1C=NN(CC(=O)O)C=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 476.20597001g/mol
  • どういたいしつりょう: 476.20597001g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 753
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 123Ų

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-1H-pyrazol-1-yl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1561118-2.5g
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-1H-pyrazol-1-yl}acetic acid
2172450-67-6
2.5g
$6602.0 2023-06-05
Enamine
EN300-1561118-0.25g
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-1H-pyrazol-1-yl}acetic acid
2172450-67-6
0.25g
$3099.0 2023-06-05
Enamine
EN300-1561118-5.0g
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-1H-pyrazol-1-yl}acetic acid
2172450-67-6
5g
$9769.0 2023-06-05
Enamine
EN300-1561118-50mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-1H-pyrazol-1-yl}acetic acid
2172450-67-6
50mg
$2829.0 2023-09-25
Enamine
EN300-1561118-5000mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-1H-pyrazol-1-yl}acetic acid
2172450-67-6
5000mg
$9769.0 2023-09-25
Enamine
EN300-1561118-1000mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-1H-pyrazol-1-yl}acetic acid
2172450-67-6
1000mg
$3368.0 2023-09-25
Enamine
EN300-1561118-0.05g
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-1H-pyrazol-1-yl}acetic acid
2172450-67-6
0.05g
$2829.0 2023-06-05
Enamine
EN300-1561118-100mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-1H-pyrazol-1-yl}acetic acid
2172450-67-6
100mg
$2963.0 2023-09-25
Enamine
EN300-1561118-250mg
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-1H-pyrazol-1-yl}acetic acid
2172450-67-6
250mg
$3099.0 2023-09-25
Enamine
EN300-1561118-1.0g
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]-1H-pyrazol-1-yl}acetic acid
2172450-67-6
1g
$3368.0 2023-06-05

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-1H-pyrazol-1-yl}acetic acid 関連文献

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-1H-pyrazol-1-yl}acetic acidに関する追加情報

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-1H-pyrazol-1-yl}acetic Acid: A Comprehensive Overview

The compound with CAS No. 2172450-67-6, known as 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-1H-pyrazol-1-yl}acetic acid, is a highly specialized organic molecule with significant potential in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes a pyrazole ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a dimethylbutanamide moiety. The combination of these functional groups makes it a versatile molecule with applications in drug discovery, materials science, and chemical synthesis.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their ability to act as bioisosteres and their potential to modulate enzyme activity. The presence of the Fmoc group in this compound adds another layer of functionality, as it is commonly used as a protecting group in peptide synthesis and can also serve as a bioactive moiety in certain drug candidates. The dimethylbutanamide group further enhances the molecule's versatility by introducing hydrophobicity and potential hydrogen bonding capabilities.

One of the most intriguing aspects of this compound is its structural complexity, which allows for multiple modes of interaction with biological targets. Researchers have recently explored the use of similar compounds in the development of protease inhibitors, where the pyrazole ring plays a critical role in binding to the active site of enzymes. Additionally, the Fmoc group has been shown to improve the pharmacokinetic properties of drugs by enhancing their stability and bioavailability.

In terms of synthesis, this compound represents a significant achievement in organic chemistry. The construction of such a complex molecule requires precise control over multiple reaction steps, including coupling reactions, protection/deprotection strategies, and stereochemical considerations. Recent advancements in catalytic asymmetric synthesis have made it possible to construct similar molecules with high enantioselectivity, opening new avenues for the development of chiral drugs.

The applications of this compound are not limited to medicinal chemistry. Its unique structure also makes it a promising candidate for use in materials science, particularly in the development of novel polymers and coatings. The Fmoc group, for instance, can act as a photosensitive moiety, enabling light-induced polymerization reactions. This property has been exploited in recent studies to create stimuli-responsive materials with applications in sensors and drug delivery systems.

From an environmental perspective, this compound raises interesting questions about its biodegradability and ecological impact. While no specific data on this compound are currently available, its structural features suggest that it may undergo hydrolysis under certain conditions. Future research should focus on assessing its environmental fate and developing strategies for safe disposal.

In conclusion, 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-1H-pyrazol-1-yl}acetic acid is a multifaceted compound with immense potential across various scientific disciplines. Its complex structure, functional groups, and versatile properties make it an attractive target for further research and development. As new insights into its synthesis, applications, and environmental impact emerge, this compound is poised to play an increasingly important role in advancing both basic and applied sciences.

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